

Application Note: ^1H NMR Spectrum Analysis of 4-Octanol

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Compound of Interest

Compound Name: 4-Octanol

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Introduction

4-Octanol is a secondary alcohol with the chemical formula $\text{C}_8\text{H}_{18}\text{O}$. As a chiral compound, it exists as two enantiomers. The structural elucidation and purity assessment of **4-octanol** and its derivatives are crucial in various fields, including organic synthesis, materials science, and drug development. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive guide to the ^1H NMR analysis of **4-octanol**, including predicted spectral data, a detailed experimental protocol, and a workflow for analysis.

Predicted ^1H NMR Data for 4-Octanol

The ^1H NMR spectrum of **4-octanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the overall molecular structure. The quantitative data for the expected spectrum in a deuteriochloroform (CDCl_3) solvent are summarized below.

Table 1: Predicted ^1H NMR Spectral Data for **4-Octanol**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Protons
H-4	~ 3.6	Multiplet	1H	-CH(OH)-
-OH	0.5 - 5.0 (variable)	Singlet (broad)	1H	-OH
H-3, H-5	~ 1.4 - 1.6	Multiplet	4H	-CH(OH)-CH ₂ -
H-2, H-6, H-7	~ 1.2 - 1.4	Multiplet	6H	-CH ₂ -CH ₂ -CH ₃
H-1, H-8	~ 0.9	Triplet	6H	-CH ₃

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and may exchange with deuterium if D₂O is added.[\[1\]](#)

Experimental Protocol

This section details the methodology for preparing a sample of **4-octanol** and acquiring its ¹H NMR spectrum.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[\[2\]](#)

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **4-octanol** directly into a clean, dry vial.[\[2\]](#)[\[3\]](#)
- **Solvent Addition:** Add approximately 0.75 mL of a deuterated solvent, typically deuteriochloroform (CDCl₃), to the vial.[\[4\]](#)[\[5\]](#) CDCl₃ is often chosen for its versatility and the fact that its residual peak at 7.26 ppm can be used for spectral calibration.[\[5\]](#)
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the **4-octanol** sample.
- **Filtering (if necessary):** If any solid particles are present, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[\[2\]](#)

- Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

The following are general steps for acquiring a ^1H NMR spectrum on a modern NMR spectrometer. Specific commands may vary by instrument manufacturer (e.g., Bruker, JEOL).

- Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the sample into the magnet.[\[7\]](#)
- Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl_3) to stabilize the magnetic field frequency.[\[2\]](#)[\[8\]](#)
- Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the shim coils to obtain the best possible resolution and peak shape.[\[8\]](#)
- Parameter Setup: Load a standard set of acquisition parameters for a ^1H experiment. Typical parameters include:
 - Pulse Angle: 90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-5 seconds
 - Number of Scans (NS): 16 (can be adjusted based on sample concentration)[\[7\]](#)
 - Spectral Width (SW): $\sim 12\text{-}16$ ppm
- Acquisition: Start the experiment to acquire the Free Induction Decay (FID) signal.[\[7\]](#)

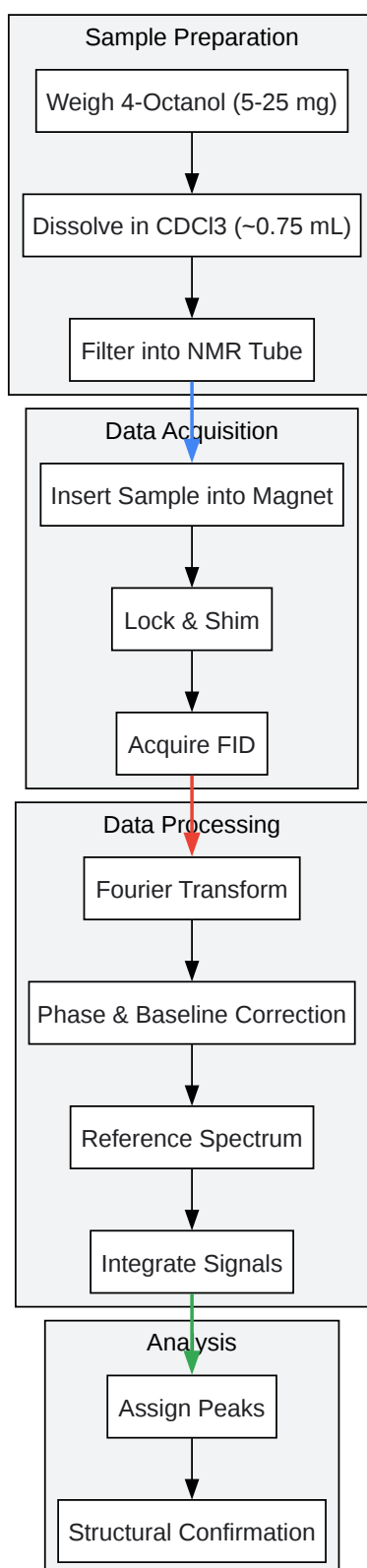
Data Processing

The raw FID data must be processed to generate the final spectrum.

- Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.^[7]
- Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
- Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak (CHCl_3 in CDCl_3) to 7.26 ppm or using an internal standard like tetramethylsilane (TMS) at 0 ppm.^[3]
- Integration: The area under each peak is integrated. The relative integration values are proportional to the number of protons giving rise to each signal.^[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the ^1H NMR analysis of **4-octanol**.



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Caption: Workflow for ^1H NMR analysis of **4-octanol**.

Data Interpretation

The processed ^1H NMR spectrum of **4-octanol** should be consistent with the data presented in Table 1.

- **Chemical Shift:** The most downfield signal (excluding the solvent peak) appears around 3.6 ppm and corresponds to the single proton on the carbon attached to the hydroxyl group (H-4).^[9] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signals for the alkyl protons appear upfield, between approximately 0.9 and 1.6 ppm.^[9]
- **Integration:** The relative areas of the integrated signals should correspond to the number of protons in each unique environment. For instance, the ratio of the integration of the H-4 signal to the combined H-1 and H-8 signals should be approximately 1:6.
- **Multiplicity:** The splitting pattern of each signal provides information about the number of neighboring protons. The terminal methyl groups (H-1, H-8) appear as triplets because they are adjacent to methylene ($-\text{CH}_2-$) groups ($2 \text{ neighboring protons} + 1 = 3$). The other signals are complex multiplets due to splitting by multiple, non-equivalent neighboring protons.

By analyzing the chemical shift, integration, and multiplicity of the signals in the ^1H NMR spectrum, one can confirm the structure of **4-octanol** and assess its purity.

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